N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.298. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- A study on 1,3,4-oxadiazole derivatives, including structural analogs of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, demonstrated significant anticancer activity against various cancer cell lines, including breast cancer. These compounds were synthesized and evaluated for their effectiveness, showcasing potential as therapeutic agents in cancer treatment (Salahuddin et al., 2014).
Antidiabetic Screening
- Novel dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and characterized for their in vitro antidiabetic activity. These compounds exhibited promising α-amylase inhibition, suggesting potential for development into antidiabetic medications (J. Lalpara et al., 2021).
Nematocidal Activity
- Research into novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety revealed good nematocidal activity against Bursaphelenchus xylophilus. These findings indicate the potential for the development of effective nematicides from oxadiazole-based compounds (Dan Liu et al., 2022).
Antimicrobial Activity
- A series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and exhibited significant antibacterial activity against various bacterial strains. This research underscores the potential of oxadiazole derivatives as effective antibacterial agents (N. P. Rai et al., 2009).
Anti-Inflammatory Activity
- The synthesis and evaluation of novel benzophenone appended oxadiazole derivatives demonstrated significant anti-inflammatory activity, suggesting these compounds as potential cyclooxygenase-2 (COX-2) antagonists. This indicates their possible use in treating inflammatory conditions (Naveen Puttaswamy et al., 2018).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,3,4-oxadiazoles . Compounds in this class have been found to possess a wide variety of biological activities, particularly for cancer treatment . They interact with various targets such as nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
1,3,4-oxadiazoles have been found to affect a variety of biochemical pathways due to their interactions with multiple targets .
Result of Action
Given its classification, it may have potential antiproliferative effects .
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)15-18-19-16(22-15)17-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXRVHMWXPZPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.